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Abstract
Cannabidihexol (CBDH), a recently identified phytocannabinoid, is a hexyl homolog of the

well-known cannabidiol (CBD). Its discovery has expanded the already complex chemical

landscape of Cannabis sativa L. and opened new avenues for pharmacological research.

Unlike CBD, which features a pentyl side chain, CBDH possesses a six-carbon alkyl chain

attached to the resorcinol core. This structural modification is believed to influence its

pharmacokinetic and pharmacodynamic properties. Initial studies have demonstrated that

CBDH exhibits analgesic activity in murine models, suggesting its potential as a therapeutic

agent for pain management.[1] This technical guide provides a comprehensive overview of the

chemical structure of CBDH, its physicochemical properties, detailed experimental protocols for

its synthesis and analysis, and its known pharmacological effects.

Chemical Structure and Physicochemical Properties
Cannabidihexol, systematically named 5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-

cyclohexen-1-yl]-1,3-benzenediol, is structurally analogous to cannabidiol (CBD), differing by

the addition of one methylene group to the alkyl side chain.[2][3] This seemingly minor

alteration is significant, as the length of the alkyl chain in cannabinoids is a known determinant

of their affinity for cannabinoid receptors and overall biological activity.
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The core structure consists of a resorcinol moiety substituted with an n-hexyl chain and a p-

menthadienyl group. The stereochemistry, inherited from its natural precursor, is defined as

(1R, 6R)-trans.

Data Presentation: Physicochemical Properties of CBDH
The fundamental properties of Cannabidihexol are summarized in the table below for quick

reference.

Property Value Reference

IUPAC Name

5-hexyl-2-[(1R,6R)-3-methyl-6-

(1-methylethenyl)-2-

cyclohexen-1-yl]-1,3-

benzenediol

[2][3]

Synonyms
CBDH, Cannabidiol-C6, CBD-

C6
[3]

CAS Number 2552798-21-5 [3][4]

Molecular Formula C₂₂H₃₂O₂ [2][4]

Molecular Weight 328.5 g/mol [3]

Appearance
White to off-white crystalline

solid
[4]

Solubility
DMF: 50 mg/mL; DMSO: 65

mg/mL; Ethanol: 35 mg/mL
[3]

Storage
Store at -80°C for long-term

stability (≥ 2 years)
[3]

Spectroscopic and Pharmacological Data
The unambiguous identification of CBDH was achieved by comparing the spectroscopic data of

the isolated natural product with that of a synthetically produced standard.[5] High-resolution

mass spectrometry is crucial for distinguishing it from isomers like cannabidiol monomethyl

ether (CBDM).
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Table: Spectroscopic Identification Data
Technique Observation

UHPLC-HRMS

The molecular formula C₂₂H₃₂O₂ is confirmed

via high-resolution mass spectrometry.

Fragmentation patterns are compared with

synthetic standards to distinguish CBDH from its

isomers. The fragmentation primarily occurs at

the terpene moiety.[1]

¹H-NMR

Proton NMR is used to confirm the overall

structure, including the characteristic signals for

the aromatic protons on the resorcinol ring, the

olefinic protons of the cyclohexene and

isopropenyl groups, and the aliphatic protons of

the n-hexyl chain.

¹³C-NMR

Carbon NMR confirms the presence of 22

distinct carbon atoms, corroborating the

molecular structure determined by other

methods.

Table: Pharmacological Activity Profile
Activity Model Observation Reference

Analgesic
Formalin test in mice

(antinociception)

CBDH demonstrates

analgesic activity,

reducing pain

behavior in the murine

formalin model.

[1][3]

Experimental Protocols
The following sections detail the methodologies for the synthesis, identification, and

pharmacological evaluation of Cannabidihexol.
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Protocol: Stereoselective Synthesis of (-)-trans-
Cannabidihexol
The synthesis of CBDH is typically achieved via a Friedel-Crafts alkylation reaction, which

condenses a resorcinol derivative with a monoterpene alcohol under acidic conditions. This

protocol is based on established methods for cannabinoid synthesis.

Materials:

5-Hexylbenzene-1,3-diol (Hexyl-olivetol)

(+)-p-Mentha-2,8-dien-1-ol

Lewis Acid Catalyst (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)

Anhydrous Dichloromethane (DCM)

Saturated Sodium Bicarbonate (NaHCO₃) solution

Brine

Anhydrous Sodium Sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexane and Ethyl Acetate (for chromatography)

Procedure:

Dissolve 5-Hexylbenzene-1,3-diol (1.1 equivalents) in anhydrous DCM in a flame-dried,

round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

Add a solution of (+)-p-Mentha-2,8-dien-1-ol (1.0 equivalent) in anhydrous DCM to the flask.

Cool the reaction mixture to -5 °C using an ice-salt bath.

Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂, 1.0 equivalent) dropwise to the stirred

solution.
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Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is

typically complete within 20-30 minutes.

Upon completion, quench the reaction by adding a saturated NaHCO₃ solution.

Transfer the mixture to a separatory funnel and extract the aqueous phase three times with

DCM.

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

Filter the solution and concentrate the solvent in vacuo to obtain the crude product.

Purify the crude mixture using silica gel column chromatography, eluting with a hexane-ethyl

acetate gradient to yield pure (-)-trans-Cannabidihexol.

Protocol: Identification and Quantification by UHPLC-
HRMS
This protocol outlines a general method for the analysis of CBDH in a cannabis matrix, such as

a plant extract.

Instrumentation:

Ultra-High-Performance Liquid Chromatograph (UHPLC) system

High-Resolution Mass Spectrometer (HRMS), such as an Orbitrap or Q-TOF, equipped with

an electrospray ionization (ESI) source.

Chromatographic Conditions:

Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7

µm).[6]

Mobile Phase A: 5 mM Ammonium Formate in water, pH adjusted to 3.

Mobile Phase B: Methanol or Acetonitrile.[4][6]

Flow Rate: 0.4 mL/min.[6]
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Gradient: A typical gradient would start at approximately 70% B, increasing to 95-100% B

over several minutes to elute the cannabinoids.

Column Temperature: 50 °C.[6]

Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

Ionization Mode: ESI, typically in positive mode for better cannabinoid ionization.[4]

Capillary Voltage: 2.5 - 3.0 kV.

Source Temperature: 150 °C.[4]

Desolvation Temperature: 650 °C.[4]

Data Acquisition: Full scan mode for identification (monitoring for the exact mass of [M+H]⁺)

and targeted MS/MS for fragmentation analysis and quantification.

Protocol: Antinociceptive Evaluation via Formalin Test
The formalin test is a biphasic model of tonic chemical pain used to assess the efficacy of

analgesics.

Subjects:

Male Swiss or C57BL/6J mice (25-30 g).

Procedure:

Acclimate mice to the testing environment (e.g., a transparent observation chamber) for at

least 30 minutes before the experiment.

Administer CBDH (at desired doses, e.g., 1-10 mg/kg) or vehicle control (e.g., a mixture of

DMSO, Tween 80, and saline) via intraperitoneal (i.p.) injection.[3]

After a 30-60 minute pretreatment period, inject 20 µL of a 2.5% formalin solution

subcutaneously into the plantar surface of the mouse's hind paw.[7]
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Immediately place the mouse back into the observation chamber and record the cumulative

time spent licking or biting the injected paw.

The pain response is quantified in two distinct phases:

Phase I (Acute/Neurogenic Pain): 0-5 minutes post-formalin injection. This phase is due to

the direct activation of nociceptors.[7]

Phase II (Inflammatory Pain): 20-40 minutes post-formalin injection. This phase involves

the release of inflammatory mediators.[7]

A significant reduction in the time spent licking/biting the paw in either phase, compared to

the vehicle control group, indicates an antinociceptive effect.

Mandatory Visualizations
Diagram: Structural Relationship of CBD Homologs

Resorcinol + p-Menthadienyl Core

C3H7
Propyl (CBDV)

C4H9
Butyl (CBDB)

C5H11
Pentyl (CBD)

C6H13
Hexyl (CBDH)

C7H15
Heptyl (CBDP)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9530681/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9530681/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Logical diagram illustrating CBDH's place in the homologous series of CBD.

Diagram: Experimental Workflow for CBDH
Characterization
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Caption: Experimental workflow for the synthesis, identification, and testing of CBDH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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